molecular formula C9H9BrN2 B1527717 7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 1173656-67-1

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Cat. No.: B1527717
CAS No.: 1173656-67-1
M. Wt: 225.08 g/mol
InChI Key: NGAOEMUZGCDAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a heterocyclic compound known for its unique structure, which includes a fused imidazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The presence of bromine at the 7-position and methyl groups at the 2 and 3 positions significantly influence its reactivity and biological interactions.

  • Molecular Formula : C8H9BrN2
  • Molecular Weight : Approximately 225.09 g/mol

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are essential for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties . Specifically, studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

CompoundMIC (μM)Activity
This compound0.03 - 5.0Anti-tuberculosis
Other imidazo[1,2-a]pyridine derivativesVariesVarious antimicrobial activities

Antitumor Activity

The compound also shows antitumor activity , particularly against certain cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis.
  • Receptor Interaction : It has been shown to bind to receptors involved in disease pathways, influencing cellular processes .

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of imidazo[1,2-a]pyridine derivatives highlighted the efficacy of this compound. In an acute TB mouse model, treatment with this compound resulted in a substantial reduction in bacterial load after four weeks .

Study on Anticancer Effects

Another investigation reported that this compound exhibited cytotoxic effects against A-431 cancer cells with an IC50 value lower than standard chemotherapeutic agents like doxorubicin . The study emphasized structure-activity relationships (SAR) that revealed specific substitutions enhance potency.

Scientific Research Applications

Medicinal Chemistry

Antituberculosis Activity
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine has garnered attention for its potential as an antituberculosis agent. Research indicates that derivatives of this compound exhibit notable activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against various Mtb strains .

Mechanism of Action
The mechanism underlying its antibacterial properties involves the disruption of essential metabolic pathways in bacteria. This is achieved through interactions with specific bacterial enzymes, leading to the inhibition of bacterial growth . Preliminary studies have indicated that the presence of the bromine atom enhances the compound's reactivity and biological activity, making it a promising candidate for further development in tuberculosis treatment.

Other Biological Activities
In addition to its antituberculosis properties, this compound has been investigated for other biological activities, including antimicrobial effects against various pathogens. Studies have reported that similar imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Material Science Applications

This compound's unique structural features also make it valuable in materials science. Its potential applications include:

  • Development of New Materials : The compound can be used to create novel materials with specific electronic or optical properties due to its heterocyclic nature.
  • Scaffold for Drug Discovery : Its structure serves as a versatile scaffold for designing new drugs targeting various diseases beyond tuberculosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methylimidazo[1,2-a]pyridineMethyl group at position 2Lacks bromine; widely studied for carcinogenicity
4-Bromo-2-methylimidazo[1,2-a]pyridineBromine at position 4Exhibits different biological activity
6-Bromo-2-methylimidazo[1,2-a]pyridineBromine at position 6Potentially different reactivity patterns
5-Bromo-3-methylimidazo[1,2-a]pyridineBromine at position 5May show distinct pharmacological profiles

The specific substitution pattern of this compound influences both its chemical reactivity and biological interactions compared to these similar compounds.

Properties

IUPAC Name

7-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7(2)12-4-3-8(10)5-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAOEMUZGCDAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3 mL (19.86 mmol) of 3-bromobutan-2-one are added to a mixture, stirred at 20° C., of 1.5 g (8.67 mmol) of 2-amino-4-bromopyridine and 1.45 g (17.34 mmol) of sodium hydrogen carbonate in 50 mL of ethanol. The mixture is stirred at reflux for 12 hours and then concentrated under reduced pressure. The mixture obtained is taken up in 20 mL of water. The pH of the solution is basified by successive addition of potassium carbonate. A precipitate is collected by filtration, and is washed with water and then dried under reduced pressure. 0.79 g of the expected product is thus isolated, and is used without further purification in the rest of the synthesis.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 3
Reactant of Route 3
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 5
Reactant of Route 5
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 6
7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.